molecular formula C14H19N3O3S B4586766 ethyl 4-{[(2-butyrylhydrazino)carbonothioyl]amino}benzoate

ethyl 4-{[(2-butyrylhydrazino)carbonothioyl]amino}benzoate

Cat. No.: B4586766
M. Wt: 309.39 g/mol
InChI Key: OSUVHGHTUIBJAS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-butyrylhydrazino)carbonothioyl]amino}benzoate is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.11471265 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

Studies have highlighted the structural intricacies and hydrogen bonding patterns of related compounds. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate molecules are linked by N-H...O hydrogen bonds forming chain structures, while methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate molecules are interconnected into sheets via N-H...N and N-H...O hydrogen bonds (Portilla et al., 2007). These studies contribute to our understanding of supramolecular structures.

Synthesis and Spectroscopic Studies

Research into the synthesis and spectroscopic analysis of related compounds has been conducted to understand their chemical properties better. Ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate has been synthesized and characterized, providing insights into vibrational spectra and molecular orbitals (Koca et al., 2014). Such studies help in understanding the electronic and structural aspects of these compounds.

Anticancer and Antimicrobial Potential

Further research has explored the potential biological activities of similar compounds, including their anticancer and antimicrobial properties. For example, new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were discovered, showcasing the synthesis process, in vitro, and in vivo activity evaluation (Gad et al., 2020). This highlights the therapeutic potential of these compounds against specific cancer types.

Properties

IUPAC Name

ethyl 4-[(butanoylamino)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-3-5-12(18)16-17-14(21)15-11-8-6-10(7-9-11)13(19)20-4-2/h6-9H,3-5H2,1-2H3,(H,16,18)(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUVHGHTUIBJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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